An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-methoxy-2-nitrophenol
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-methoxy-2-nitrophenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-4-methoxy-2-nitrophenol, a substituted nitrophenol of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile. The document outlines a plausible synthetic pathway, details expected physicochemical characteristics, proposes analytical methodologies for characterization, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.
Introduction and Molecular Structure
5-Chloro-4-methoxy-2-nitrophenol belongs to the class of substituted nitrophenols, a group of compounds recognized for their diverse applications in chemical synthesis and potential biological activities. The strategic placement of the chloro, methoxy, and nitro groups on the phenol backbone imparts a unique electronic and steric profile, influencing its reactivity, solubility, and potential interactions with biological systems. The nitro group, being a strong electron-withdrawing group, significantly impacts the acidity of the phenolic hydroxyl group and the overall reactivity of the aromatic ring.
The molecular structure of 5-Chloro-4-methoxy-2-nitrophenol is presented below:
Chemical Structure:
Molecular Formula: C₇H₆ClNO₄
This guide will systematically explore the key physicochemical properties of this molecule, providing both theoretical and extrapolated data to facilitate its use in a research and development context.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 5-Chloro-4-methoxy-2-nitroaniline.
Caption: Proposed synthesis of 5-Chloro-4-methoxy-2-nitrophenol.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure adapted from standard diazotization and hydrolysis reactions of aromatic amines.[2][3] Optimization will be necessary to achieve high yield and purity for this specific substrate.
Materials:
-
5-Chloro-4-methoxy-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Deionized Water
-
Ice
-
Copper(II) Sulfate (optional, as catalyst for hydrolysis)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, suspend 5-Chloro-4-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.
-
-
Hydrolysis:
-
Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution, which may contain a catalytic amount of copper(II) sulfate to facilitate the decomposition of the diazonium salt.
-
The evolution of nitrogen gas will be observed. Maintain the reaction at a gentle boil until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.
-
-
Purification:
-
Collect the crude 5-Chloro-4-methoxy-2-nitrophenol by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified phenol.
-
Physicochemical Properties (Predicted and Inferred)
Due to the absence of experimental data for 5-Chloro-4-methoxy-2-nitrophenol, the following properties have been estimated using computational models and by drawing comparisons with structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Weight | 203.58 g/mol | Calculation |
| Appearance | Pale yellow to yellow solid | Analogy to related nitrophenols[4] |
| Melting Point | 100-120 °C | Estimation based on isomers |
| Boiling Point | > 300 °C (decomposes) | Analogy to related nitrophenols |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ether) | General trend for nitrophenols[4] |
| pKa | 5.5 - 6.5 | Estimation based on Hammett constants and data from related compounds[5] |
| LogP | 2.5 - 3.0 | Computational Prediction |
Expert Insights:
-
The predicted pKa is significantly lower than that of phenol (pKa ≈ 10) due to the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the corresponding phenoxide anion. The chloro and methoxy groups will also have a minor influence on the acidity.
-
The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and bioavailability.
-
The solubility profile is typical for nitrophenols, with the polar hydroxyl and nitro groups allowing for some water solubility, while the aromatic ring and chloro substituent favor solubility in organic solvents.
Spectral Data (Predicted)
Predictive models and spectral data from analogous compounds can provide valuable insights into the expected spectral features of 5-Chloro-4-methoxy-2-nitrophenol.
Table 2: Predicted Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Two singlets or two doublets in the aromatic region (δ 7.0-8.0 ppm), with chemical shifts influenced by the substituents.- Methoxyl protons: A singlet around δ 3.9-4.1 ppm.- Phenolic proton: A broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen, nitro, and chlorine atoms will show characteristic downfield shifts.- Methoxyl carbon: A signal around δ 55-60 ppm. |
| FT-IR | - O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.- C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): Peaks around 2850-2950 cm⁻¹.- N-O stretch (asymmetric): A strong band around 1500-1550 cm⁻¹.- N-O stretch (symmetric): A strong band around 1330-1370 cm⁻¹.- C-O stretch (aryl ether): A band around 1200-1275 cm⁻¹.- C-Cl stretch: A band in the region of 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z ≈ 203 and 205 (due to ³⁵Cl and ³⁷Cl isotopes).- Characteristic fragmentation pattern involving the loss of NO₂, OCH₃, and other small fragments. |
Expert Insights:
-
NMR prediction tools can provide a more detailed theoretical spectrum to aid in the identification of the compound upon synthesis.[6][7]
-
The strong and distinct N-O stretching bands in the IR spectrum are a key characteristic of nitro compounds and can be used for qualitative identification.
Analytical Methodologies
The analysis of 5-Chloro-4-methoxy-2-nitrophenol and its potential isomers can be effectively achieved using modern chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the separation and quantification of nitrophenol isomers.[8][9] A reversed-phase method would be most suitable.
Proposed HPLC Method:
Caption: General workflow for HPLC analysis of 5-Chloro-4-methoxy-2-nitrophenol.
Expert Insights:
-
The choice of a C18 or a Phenyl-Hexyl stationary phase can provide different selectivities for closely eluting isomers.[10][11]
-
The pH of the mobile phase should be controlled to ensure the analyte is in a single protonation state for sharp, symmetrical peaks.
-
A photodiode array (PDA) detector would be advantageous for method development, allowing for the determination of the optimal detection wavelength and for peak purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of nitrophenols, often requiring derivatization to improve volatility and peak shape.[12][13][14][15]
Proposed GC-MS Method:
-
Derivatization: Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic phenolic proton to a less polar trimethylsilyl ether.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Chloro-4-methoxy-2-nitrophenol is not available, the safety precautions should be based on the hazardous properties of related nitrophenols and chlorophenols.
General Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [16]
-
Causes skin and eye irritation. [16]
-
May cause respiratory irritation. [16]
-
Potentially toxic to aquatic life.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
5-Chloro-4-methoxy-2-nitrophenol is a compound with potential utility in various research and development settings. Although direct experimental data is scarce, this in-depth technical guide provides a comprehensive profile based on established chemical principles, computational predictions, and data from analogous structures. The proposed synthetic route via diazotization of 5-Chloro-4-methoxy-2-nitroaniline offers a viable pathway for its preparation. The predicted physicochemical properties and spectral data provide a solid foundation for its characterization, and the outlined analytical methods offer robust approaches for its quantification and purity assessment. As with any chemical compound, it is imperative to adhere to strict safety protocols during its handling and use. This guide serves as a valuable starting point for any scientist or researcher intending to work with this intriguing molecule.
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